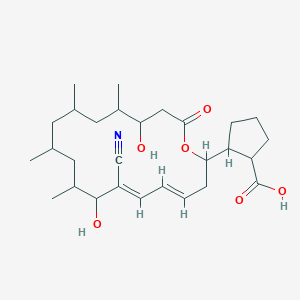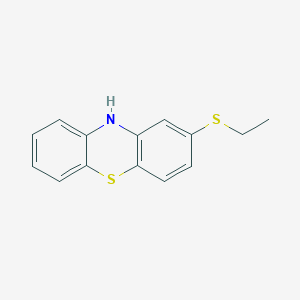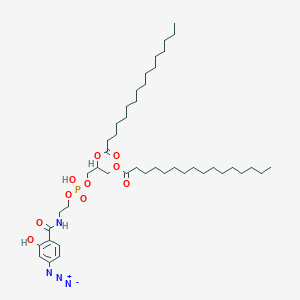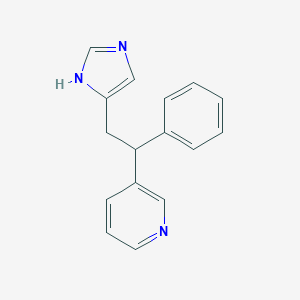
Borrelidin
概要
説明
Borrelidin is an 18-membered polyketide macrolide derived from several Streptomyces species . It was first discovered in 1949 from Streptomyces rochei . Borrelidin shows antibacterial activity by acting as an inhibitor of threonyl-tRNA synthetase and features a nitrile moiety, a unique functionality in natural products .
Synthesis Analysis
The asymmetric catalytic formal synthesis of Borrelidin involves iterative copper-catalyzed asymmetric conjugate addition reactions and asymmetric hydrogenation . The core structure of borrelidin is biosynthesized by type I polyketide synthase (PKS), followed by post-PKS modifications .Molecular Structure Analysis
The molecular formula of Borrelidin is C28H43NO6 . It has a mono-isotopic mass of 489.309052 Da .Chemical Reactions Analysis
Borrelidin undergoes a series of extension modules during its synthesis . The polyketide intermediate, tethered to ACP via a thioester linkage, undergoes a series of extension modules .Physical And Chemical Properties Analysis
Borrelidin is a lyophilized powder . It is soluble in DMF, DMSO, ethanol, ethyl acetate, and methanol .科学的研究の応用
Antibacterial Agent
Borrelidin has been identified as a potent antibacterial agent. It has been found to be particularly effective against the Gram-negative pathogen Salmonella enterica . This makes it a potential candidate for the development of new antibiotics, especially considering the increasing prevalence of antibiotic-resistant bacterial strains .
Anticancer Agent
Borrelidin has shown promising results as an anticancer agent. It has been found to induce apoptosis in acute lymphoblastic leukemia (ALL) cell lines . The compound inhibits the proliferation of ALL cell lines and causes G1 arrest, leading to increased levels of apoptosis . This suggests that Borrelidin could be a potential therapeutic agent for ALL .
Inhibitor of Threonyl-tRNA Synthetase
Borrelidin is a known inhibitor of bacterial and eukaryal threonyl-tRNA synthetase . By inhibiting aminoacyl-tRNA synthesis, Borrelidin induces levels of uncharged tRNA, leading to nutritional stress and ultimately inhibition of protein synthesis . This mechanism of action could have implications for the treatment of various diseases where protein synthesis is dysregulated .
Biocontrol Agent
Borrelidin has potential as a biocontrol agent for crop protection. It has a wide spectrum of antibiotic activity, which can be used for protection from phytopathogens and weeds . This could be particularly useful in sustainable agriculture, where there is a need for effective, non-chemical methods of pest control .
作用機序
Target of Action
The primary target of Borrelidin is the threonyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis by linking the amino acid L-threonine to its corresponding tRNA .
Mode of Action
Borrelidin acts as an inhibitor of threonyl-tRNA synthetase . By blocking the action of this enzyme, it prevents the amino acid L-threonine from linking to its tRNA . This inhibition disrupts the process of protein synthesis, leading to an induction in the levels of uncharged tRNA, nutritional stress, and ultimately, inhibition of protein synthesis .
Biochemical Pathways
The inhibition of threonyl-tRNA synthetase by Borrelidin affects the protein synthesis pathway . This disruption leads to an increase in uncharged tRNA levels, causing nutritional stress and ultimately inhibiting protein synthesis . The compound’s action is also correlated with the activation of the general control nonderepressible-2 (GCN2) kinase stress responsive pathway .
Pharmacokinetics
It has been found to be more potent than chloroquine or artemether when administered orally against drug-resistant plasmodium yoelii .
Result of Action
Borrelidin’s action results in the inhibition of cell proliferation and the induction of apoptosis . For instance, it has been shown to potently inhibit the proliferation of acute lymphoblastic leukemia (ALL) cell lines, with a half maximal inhibitory concentration of 50 ng/ml . It also increases the level of apoptosis and causes G1 arrest in ALL cell lines .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)/b6-5+,21-8-/t17-,18+,19-,20-,22+,23+,24-,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKRNPLOZHAOU-UGKRXNSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@@H]([C@H](/C(=C\C=C\C[C@H](OC(=O)C[C@@H]([C@H](C1)C)O)[C@@H]2CCC[C@H]2C(=O)O)/C#N)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043878 | |
| Record name | Borrelidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Borrelidin | |
CAS RN |
7184-60-3 | |
| Record name | Borrelidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7184-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borrelidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007184603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borrelidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borrelidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORRELIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWC22KGM2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is borrelidin and what is its primary biological target?
A1: Borrelidin is an 18-membered macrolide antibiotic produced by various Streptomyces species. [, , , ] Its primary biological target is threonyl-tRNA synthetase (ThrRS), an essential enzyme involved in protein synthesis. [, , , , , ]
Q2: How does borrelidin interact with ThrRS?
A2: Borrelidin acts as a noncompetitive tight-binding inhibitor of ThrRS. [] It binds to a hydrophobic cluster near the enzyme's active site, preventing threonine activation and subsequent aminoacylation of tRNA. [] This binding induces a conformational change in the enzyme, further hindering its activity. []
Q3: What are the downstream effects of borrelidin's inhibition of ThrRS?
A3: By inhibiting ThrRS, borrelidin disrupts protein synthesis, ultimately leading to a variety of cellular responses depending on the cell type and concentration used. These responses include:
- Induction of apoptosis: Borrelidin has been shown to induce apoptosis in various cell lines, including endothelial cells, leukemia cells, and hepatocellular carcinoma cells. [, , , , ] This effect is mediated by the activation of caspases, particularly caspase-3 and -8. [, ]
- Cell cycle arrest: Borrelidin can induce cell cycle arrest at the G0/G1 phase in certain cancer cells by modulating the expression of cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and p21. []
- Suppression of angiogenesis: Borrelidin is a potent anti-angiogenic agent, inhibiting the formation of new blood vessels. [, , , , ] This effect is partly mediated by its inhibition of ThrRS and partly through a threonine-independent mechanism involving caspase activation. []
- Induction of the unfolded protein response (UPR): Borrelidin has been shown to activate the UPR in several cancer cell lines, leading to the upregulation of UPR-related genes and ultimately contributing to cell death. [, ]
Q4: What is the molecular formula and weight of borrelidin?
A4: Borrelidin has the molecular formula C28H43NO6 and a molecular weight of 489.64 g/mol. []
Q5: What spectroscopic data are available for borrelidin?
A5: Borrelidin's structure has been elucidated using a combination of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information on the connectivity and spatial arrangement of atoms within the molecule. [, , , ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, , ]
- Infrared (IR) spectroscopy: Reveals information about the functional groups present in the molecule. []
- Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the compound's electronic transitions and chromophores. [, ]
- Circular dichroism (CD) spectroscopy: Used to analyze the compound's chirality and conformation. [, ]
Q6: Has the crystal structure of borrelidin been determined?
A6: Yes, the crystal structures of two isomorphous solvates of borrelidin have been solved, confirming its unusual structure and absolute configuration. []
Q7: How does the structure of borrelidin relate to its activity?
A7: Several structure-activity relationship (SAR) studies have been conducted on borrelidin, revealing key structural features for its biological activity:
- Nitrile group: The nitrile group at C12 is crucial for borrelidin's inhibitory activity against ThrRS. Replacing it with an aminomethyl group, as seen in borrelidin B, significantly reduces its activity. []
- Cyclopentane carboxylic acid moiety: This structural element contributes to the binding of borrelidin to the hydrophobic cluster in ThrRS. [, ] Modifications to this part of the molecule can affect its potency and selectivity. []
- Macrocycle size and conformation: The 18-membered macrocyclic ring and its specific conformation are essential for borrelidin's biological activity. []
Q8: What are the potential applications of borrelidin?
A8: Borrelidin's potent biological activities make it a promising candidate for various applications, including:
- Antimalarial agent: Borrelidin exhibits potent activity against drug-resistant strains of Plasmodium, the parasite that causes malaria. [, ] Recent research has shown that borrelidin analogs can effectively clear malaria infections in mice, making them promising leads for novel antimalarial drug development. []
- Anticancer agent: Borrelidin's anti-angiogenic and pro-apoptotic properties make it a potential candidate for anticancer therapy. [, , , , ] Studies have shown its efficacy against various cancer cell lines, including leukemia, hepatocellular carcinoma, and breast cancer. [, , , ]
- Antifungal agent: Borrelidin exhibits strong antifungal activity against Phytophthora sojae, a major soybean pathogen, showing potential as a biocontrol agent. [, ]
Q9: What are the limitations of borrelidin as a therapeutic agent?
A9: Despite its promising biological activities, borrelidin faces some limitations as a therapeutic agent:
- Toxicity: Borrelidin displays cytotoxicity towards various cell types, including healthy cells, which may limit its therapeutic window. [, , ]
- Limited selectivity: Although borrelidin shows selectivity towards certain cancer cell lines, its activity against some non-malignant cells raises concerns about potential side effects. [, ]
- Stability and formulation: The stability of borrelidin under various conditions and its optimal formulation for drug delivery require further investigation. [, , ]
Q10: Are there any borrelidin analogs with improved therapeutic potential?
A11: Yes, researchers have developed borrelidin analogs with reduced toxicity while retaining anti-angiogenic and antimalarial activity. [, , ] These analogs hold promise for overcoming the limitations of borrelidin and paving the way for its clinical development.
Q11: What are the known mechanisms of resistance to borrelidin?
A12: One mechanism of borrelidin resistance involves increased expression levels of ThrRS. [] This increased enzyme production can counteract the inhibitory effect of borrelidin, enabling cells to maintain protein synthesis. []
Q12: What analytical methods are used to study borrelidin?
A12: Various analytical methods are employed to characterize, quantify, and monitor borrelidin:
- High-performance liquid chromatography (HPLC): Used for separating, identifying, and quantifying borrelidin from complex mixtures. [, , ]
- Liquid chromatography-mass spectrometry (LC-MS): A powerful technique combining the separation capabilities of HPLC with the detection sensitivity and specificity of MS. []
- Bioassays: Utilize the biological activity of borrelidin to assess its presence and potency. These assays include antimicrobial susceptibility testing, cell-based assays for cytotoxicity or anti-angiogenic activity, and in vivo models of disease. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)


![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)


